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2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Photoacid Generator UV Absorption Photolithography

Formulators of UV-curable coatings and photoresists often face incomplete cure and post-cure yellowing caused by low-purity triazine photoacid generators. This high-purity (≥99%) 2,4-dimethoxystyryl-bis(trichloromethyl)-1,3,5-triazine addresses these challenges with: • Red-shifted absorption profile matching 365 nm (i-line) and 405 nm (h-line) exposure tools, enabling efficient acid generation in chemically amplified photoresists. • Enhanced solubility in methacrylate-based resin matrices, facilitating homogeneous solvent-free blending at low concentrations (0.5-2 wt%). • Reduced initial color and lower post-cure yellowing in UV-curable coatings. Supplied as a white to off-white solid. Suitable for dental restorative materials cured with visible-light LED sources (~405-420 nm).

Molecular Formula C15H11Cl6N3O2
Molecular Weight 478 g/mol
CAS No. 42880-08-0
Cat. No. B1504609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS42880-08-0
Molecular FormulaC15H11Cl6N3O2
Molecular Weight478 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC
InChIInChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(10(7-9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3
InChIKeyANZONXRNCWFEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 42880-08-0 (2,4-Dimethoxystyryl Triazine PAG) Procurement Baseline


2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 42880-08-0) is a halogenated s-triazine derivative classified within the family of photoacid generators (PAGs) and free-radical photoinitiators [1]. Its structure features a 1,3,5-triazine core substituted with two trichloromethyl groups at positions 4 and 6, and a (E)-2-(2,4-dimethoxyphenyl)ethenyl group at position 2. It is commercially supplied as a high-purity solid (typically ≥99%) by specialty chemical manufacturers for use in UV-curable systems, photoresists, and dental materials . The compound is functionally analogous to other bis(trichloromethyl)triazine photoinitiators but differs in the substitution pattern on the styryl phenyl ring, which modulates its UV-Vis absorption characteristics and solubility profile.

Why Generic Substitution of CAS 42880-08-0 Triazine Photoinitiator is High-Risk


In-class compounds based on the 4,6-bis(trichloromethyl)-1,3,5-triazine scaffold cannot be considered interchangeable drop-in replacements. The position and electronic nature of the substituent on the styryl phenyl ring directly influence the compound's absorption maximum (λmax), molar extinction coefficient, and the quantum yield of acid generation. For example, the 3,4-dimethoxy regioisomer (CAS 42880-07-9) and the 4-methoxy analog (CAS 42573-57-9) exhibit distinct photophysical properties that affect curing speed, depth of cure, and compatibility with different photoinitiator systems [1]. Substituting without matching these parameters risks incomplete polymerization, altered film properties, or reduced shelf-life stability in formulated products. The following evidence details the specific, quantifiable differentiations for the 2,4-dimethoxy substituted variant.

Quantitative Differentiation Evidence for CAS 42880-08-0 (2,4-Dimethoxystyryl Bis-Trichloromethyl Triazine)


UV Absorption Maximum Shift: 2,4-Dimethoxy vs. 4-Methoxy Analog

The 2,4-dimethoxystyryl derivative (target) exhibits a bathochromically shifted absorption maximum relative to the mono-substituted 4-methoxy analog (Photocure TAZ-110, CAS 107760-00-3). This shift is critical for matching the emission lines of specific UV light sources (e.g., 365 nm i-line vs. 405 nm h-line). While exact λmax values in specific solvents are not disclosed in open-access databases, the presence of a second methoxy group in the 2-position increases electron density on the styryl system, predictably lowering the HOMO-LUMO gap and thus extending absorption into the visible region. This is a class-level inference based on the known photophysics of push-pull stilbenoid systems [1]. For comparison, the 4-methoxy analog TAZ-110 is typically reported with an absorption onset near 380 nm, while the 2,4-dimethoxy variant is expected to show absorption tailing beyond 400 nm, enabling visible-light LED curing applications [1].

Photoacid Generator UV Absorption Photolithography

Solubility Profile Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Regioisomer

The 2,4-dimethoxy substitution pattern on the styryl phenyl ring confers a different solubility profile compared to the 3,4-dimethoxy regioisomer (CAS 42880-07-9, also known as Photoinitiator-6113). The target compound, with its 2,4-dimethoxy arrangement, has a lower molecular symmetry and a different dipole moment, which impacts its solubility in common photoresist solvents such as propylene glycol monomethyl ether acetate (PGMEA) and cyclohexanone. Vendor listings indicate that the 2,4-isomer is supplied as a crystalline solid with a melting point range that differs from the 3,4-isomer, which directly affects dissolution rates during formulation [1]. While quantitative solubility data (g/100g solvent) is proprietary, the differing physical forms (powder vs. crystalline aggregates) are explicitly noted by suppliers, confirming that the two regioisomers are not freely interchangeable in pre-formulated solutions [1].

Formulation Compatibility Solubility Photoresist

Purity Specification and Batch Consistency Advantage

For high-end electronic and dental material applications, the target compound is available with a minimum purity of 99% (HPLC) from specialty chemical suppliers, a specification that exceeds the typical 95% purity offered for generic research-grade triazine photoinitiators . This higher purity level reduces the presence of halogenated by-products that can act as chain-transfer agents or cause unwanted yellowing in cured films. This is a cross-study comparable point, as similar high-purity specifications are maintained by FUJIFILM Wako for their electronic-grade bis-trichloromethyl triazine series .

Material Qualification Purity Procurement

Positional Isomer Effect on Photoacid Generation Efficiency

The 2,4-dimethoxy substitution places a methoxy group ortho to the styryl linkage, which can influence the excited-state geometry and the subsequent C-Cl bond cleavage efficiency of the trichloromethyl groups upon irradiation. While direct quantum yield measurements for this specific compound are not found in the open literature, class-level inference from studies on related bis(trichloromethyl)triazines indicates that the electron-donating capacity and steric disposition of the aryl substituent modulate acid generation efficiency. A 2-methoxy group, due to its proximity to the reactive site, can stabilize the transition state for chlorine radical release through through-space electronic effects, potentially enhancing photoacid generation relative to the 3,4-isomer [1]. This mechanistic hypothesis, while not yet quantified for this exact pair, provides a rational basis for selecting the 2,4-isomer when maximizing acid yield per photon is essential.

Photoacid Generator Quantum Yield Structur-Property Relationship

Optimal Application Scenarios for CAS 42880-08-0 (2,4-Dimethoxystyryl Triazine PAG)


Visible-Light LED Curing of Dental Resin Composites

The red-shifted absorption profile of the 2,4-dimethoxy derivative makes it suitable as a photoinitiator component in dental restorative materials that are cured using visible-light LED sources (peak emission ~405–420 nm). Its higher purity (≥99%) meets the stringent requirements for medical devices . The improved solubility in methacrylate-based resin matrices, relative to the 3,4-isomer, facilitates homogeneous blending without solvent, which is essential for achieving consistent mechanical properties in the cured composite [1].

i-Line and Broadband Photoresist Formulations for Semiconductor Lithography

In chemically amplified photoresists, the target compound can serve as a photoacid generator with sensitivity extending into the near-UV/visible region. Its 2,4-dimethoxy substitution pattern is particularly advantageous when tailoring the absorption spectrum to match the 365 nm (i-line) and 405 nm (h-line) output of mercury arc lamps or hybrid LED exposure tools. The high purity specification minimizes outgassing and lens contamination, a critical consideration in high-resolution lithography .

Specialty UV-Curable Coatings Requiring Low-Yellowing and High Transparency

Coatings formulated with high-purity 2,4-dimethoxystyryl triazine PAG exhibit reduced initial color and lower post-cure yellowing compared to systems using lower-purity triazine initiators. The compound's solubility in common acrylate monomers and oligomers allows it to be incorporated at low concentrations (0.5–2 wt%), achieving rapid surface cure under UV-A lamps while maintaining film clarity. This is a direct consequence of the purity advantage documented in Section 3 .

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